![molecular formula C20H22N4O3S B459561 ethyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate CAS No. 445266-75-1](/img/structure/B459561.png)
ethyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyrano[2’,3’4,5]thieno[2,3-b]pyridine core: This involves the condensation of a thieno[2,3-b]pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.
Spiro compound formation: The spiro linkage is introduced by reacting the intermediate with a suitable reagent, such as an isocyanate or a carbodiimide.
Introduction of the ethyl ester group: This is typically done through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’4,5]thieno[2,3-b]pyridine]-1-carboxylate: is compared with other spiro compounds such as:
Uniqueness
The uniqueness of ethyl 2’-amino-3’-cyano-7’,9’-dimethyl-1H-spiro[piperidine-4,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-1-carboxylate lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
445266-75-1 |
|---|---|
Molecular Formula |
C20H22N4O3S |
Molecular Weight |
398.5g/mol |
IUPAC Name |
ethyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H22N4O3S/c1-4-26-19(25)24-7-5-20(6-8-24)13(10-21)17(22)27-15-14-11(2)9-12(3)23-18(14)28-16(15)20/h9H,4-8,22H2,1-3H3 |
InChI Key |
DXMGLLMYIKNFJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


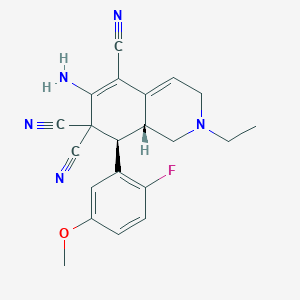
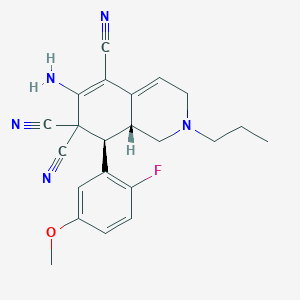
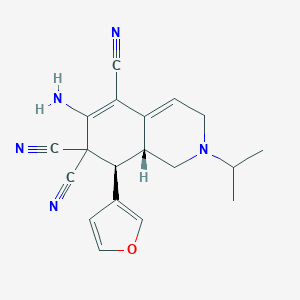
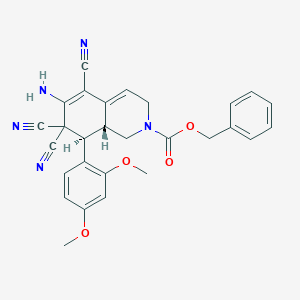
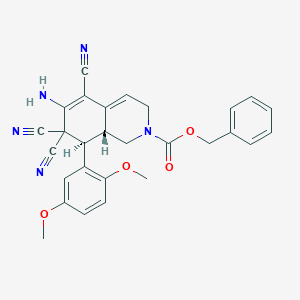

![Methyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B459490.png)
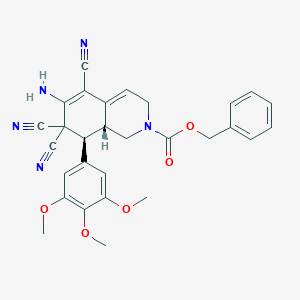
![Methyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459492.png)
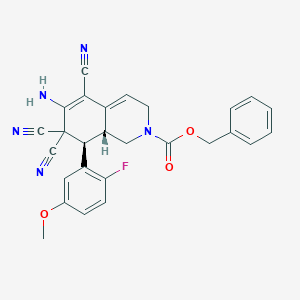
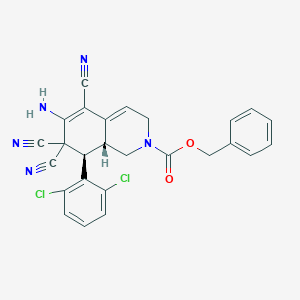
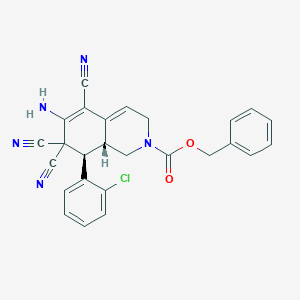
![6-Amino-4-(4-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459500.png)
![6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459501.png)
